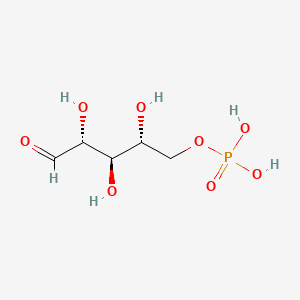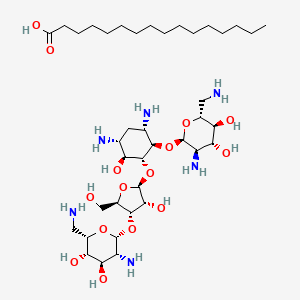
Ribose-5-phosphate
Descripción general
Descripción
La ribosa-5-fosfato es un compuesto bioquímico crucial que desempeña un papel significativo en la vía de las pentosas fosfato. Es un azúcar fosfato de cinco carbonos que sirve como precursor para la síntesis de nucleótidos y ácidos nucleicos. Este compuesto es esencial para varios procesos celulares, incluida la producción de trifosfato de adenosina y fosfato de dinucleótido de adenina y nicotinamida .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La ribosa-5-fosfato se puede sintetizar mediante la isomerización de la ribulosa-5-fosfato. Esta reacción está catalizada por la enzima isomerasa de ribosa-5-fosfato. Las condiciones de reacción suelen implicar un pH neutro y un rango de temperatura de 25-37°C .
Métodos de producción industrial: En entornos industriales, la ribosa-5-fosfato se produce mediante fermentación microbiana. Microorganismos como Escherichia coli están genéticamente modificados para sobreproducir la enzima isomerasa de ribosa-5-fosfato, lo que facilita la conversión de ribulosa-5-fosfato a ribosa-5-fosfato .
Análisis De Reacciones Químicas
Tipos de reacciones: La ribosa-5-fosfato experimenta varias reacciones químicas, que incluyen:
Isomerización: Conversión a ribulosa-5-fosfato.
Fosforilación: Formación de pirofosfato de fosforribosil.
Reacciones de transcetolasa y transaldolasa: Participación en la interconversión de azúcares en la vía de las pentosas fosfato.
Reactivos y condiciones comunes:
Isomerización: Catalizada por la isomerasa de ribosa-5-fosfato a pH neutro.
Fosforilación: Catalizada por la difosfoquinasa de ribosa-fosfato en presencia de trifosfato de adenosina.
Principales productos:
Pirofosfato de fosforribosil: Un intermedio clave en la biosíntesis de nucleótidos.
Gliceraldehído-3-fosfato y fructosa-6-fosfato: Productos de las reacciones de transcetolasa y transaldolasa.
Aplicaciones Científicas De Investigación
La ribosa-5-fosfato tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de nucleótidos y ácidos nucleicos.
Biología: Desempeña un papel vital en la vía de las pentosas fosfato, que es esencial para el metabolismo celular.
Industria: Utilizada en la producción de azúcares raros y como biocatalizador en varios procesos bioquímicos.
Mecanismo De Acción
La ribosa-5-fosfato ejerce sus efectos principalmente a través de su papel en la vía de las pentosas fosfato. Está involucrado en la producción de fosfato de dinucleótido de adenina y nicotinamida y la síntesis de nucleótidos. La enzima difosfoquinasa de ribosa-fosfato convierte la ribosa-5-fosfato en pirofosfato de fosforribosil, que es un intermedio crucial en la biosíntesis de nucleótidos .
Compuestos similares:
Ribulosa-5-fosfato: Un isómero de la ribosa-5-fosfato involucrado en la vía de las pentosas fosfato.
Xilulosa-5-fosfato: Otro intermedio de la vía de las pentosas fosfato.
Sedoheptulosa-7-fosfato: Un azúcar fosfato de siete carbonos involucrado en la reacción de transcetolasa.
Singularidad: La ribosa-5-fosfato es única debido a su doble función como producto e intermedio en la vía de las pentosas fosfato. Su capacidad de isomerizarse y participar en varias reacciones bioquímicas la convierte en un compuesto versátil y esencial en el metabolismo celular .
Comparación Con Compuestos Similares
Ribulose-5-phosphate: An isomer of ribose-5-phosphate involved in the pentose phosphate pathway.
Xylulose-5-phosphate: Another pentose phosphate pathway intermediate.
Sedoheptulose-7-phosphate: A seven-carbon sugar phosphate involved in the transketolase reaction.
Uniqueness: this compound is unique due to its dual role as both a product and an intermediate in the pentose phosphate pathway. Its ability to isomerize and participate in various biochemical reactions makes it a versatile and essential compound in cellular metabolism .
Propiedades
IUPAC Name |
[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRONHOSHZGFQ-LMVFSUKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897600 | |
| Record name | Ribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4300-28-1, 3615-55-2, 4151-19-3 | |
| Record name | Ribose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose 5-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribose-5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribose-5-phosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribose-5-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ribose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ribose 5-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOSE 5-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2428FLTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate](/img/structure/B1218676.png)
